molecular formula C13H18N2O4S2 B2567572 N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797630-34-2

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2567572
CAS No.: 1797630-34-2
M. Wt: 330.42
InChI Key: AMWWHCAEBIGQSO-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, often using a thiophene derivative and a suitable catalyst.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, which involves the use of sulfonyl chloride and a base.

    Final Assembly: The final step involves the coupling of the piperidine-thiophene intermediate with N-methylacetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The thiophene ring may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-((1-(furan-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide: Similar structure but with a furan ring instead of thiophene.

    N-methyl-2-((1-(benzoyl)piperidin-4-yl)sulfonyl)acetamide: Contains a benzoyl group instead of thiophene.

Uniqueness

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-methyl-2-[1-(thiophene-3-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c1-14-12(16)9-21(18,19)11-2-5-15(6-3-11)13(17)10-4-7-20-8-10/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWWHCAEBIGQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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